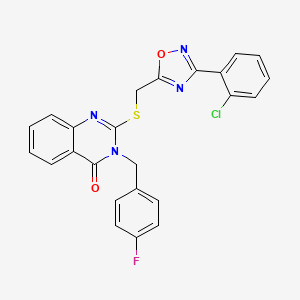

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2S/c25-19-7-3-1-5-17(19)22-28-21(32-29-22)14-33-24-27-20-8-4-2-6-18(20)23(31)30(24)13-15-9-11-16(26)12-10-15/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBBRHKNBWTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. The structure combines elements of oxadiazole and quinazolinone, both known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 425.89 g/mol. The presence of the chlorophenyl and fluorobenzyl groups suggests potential interactions with biological targets, enhancing its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.89 g/mol |

| Density | 1.332 g/cm³ |

| pKa | 13.53 |

Antimicrobial Activity

Research indicates that derivatives of quinazolinone and oxadiazole exhibit a broad spectrum of antimicrobial activities. Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties.

- Antibacterial Activity : The compound has been tested against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Results indicate that certain derivatives exhibit strong inhibitory effects on bacterial growth, suggesting potential for development as an antimicrobial agent .

- Antifungal Activity : In vitro studies have also evaluated the antifungal properties against fungi such as Candida albicans and Aspergillus niger. The compound demonstrated promising antifungal activity, which could be attributed to its unique molecular structure that facilitates interaction with fungal cell membranes .

Anticancer Potential

The anticancer activity of similar quinazolinone derivatives has been well-documented. The compound's ability to induce cytotoxic effects on various cancer cell lines (e.g., MCF-7, A549) was assessed using the MTT assay, revealing significant cell viability reduction at certain concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Quinazolinones are known to interfere with DNA synthesis in cancer cells, leading to apoptosis.

- Disruption of Cell Membrane Integrity : The oxadiazole moiety may enhance membrane permeability in bacteria and fungi, leading to cell lysis.

Case Studies

- Study on Antibacterial Efficacy : A study published in 2010 evaluated various oxadiazole derivatives against multiple bacterial strains using broth microdilution methods. Compounds similar to the target structure exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against E. coli and S. aureus.

- Cytotoxicity Assay : In a study focusing on the cytotoxic effects against cancer cell lines, derivatives were found to significantly reduce cell viability in MCF-7 cells by over 70% at 50 µM concentration, highlighting the potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is noteworthy. Studies have demonstrated that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, related oxadiazole-quinazoline hybrids have been evaluated for their ability to target specific cancer cell lines, showing promising results in reducing cell viability and promoting cell death through various pathways .

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various oxadiazole-quinazoline derivatives and tested their antimicrobial efficacy using the broth microdilution method. Compounds with halogen substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .

- Anticancer Screening : Another investigation focused on the synthesis of oxadiazole-containing quinazolines and their evaluation against cancer cell lines. The study reported that certain derivatives significantly inhibited proliferation in breast and colon cancer cells, highlighting their potential as therapeutic agents .

Comparative Data Table

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can conflicting yield data from literature be reconciled?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization with oxadiazole and benzyl groups. Key steps include:

- Cyclocondensation of anthranilic acid derivatives to form the quinazolinone ring .

- Thioether linkage via nucleophilic substitution between a chloromethyl-oxadiazole intermediate and a thiol-containing quinazolinone precursor .

- Solvent optimization : Methanol or ethanol under reflux (60–80°C) improves crystallinity, while microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .

Data Reconciliation Table:

Conflicting yields arise from variations in catalyst choice, solvent purity, and heating methods. Systematic replication under controlled conditions is recommended to identify optimal parameters.

Advanced: How can regioselectivity challenges during oxadiazole-thioether bond formation be addressed?

Methodological Answer:

Regioselectivity issues often occur due to competing nucleophilic sites on the quinazolinone core. Strategies include:

- Protecting group chemistry : Temporarily blocking reactive sites (e.g., NH groups) with Boc or Fmoc groups .

- Computational modeling : DFT calculations to predict electron density distribution at potential reaction sites .

- In-situ monitoring : Real-time reaction tracking via HPLC or FT-IR to detect intermediate formation .

Example Workflow:

Use Boc-protected quinazolinone to direct thioether formation to the desired position.

Deprotect under acidic conditions (e.g., TFA/DCM) after coupling .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.5 ppm) and oxadiazole methylene (δ 4.5–5.0 ppm). Fluorine substituents cause deshielding in adjacent protons .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the oxadiazole-thioether junction .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., replacing -F with -CF₃) or chlorophenyl groups (e.g., -Cl vs. -Br) .

- Biological assays : Test against panels of kinases or GPCRs to map selectivity profiles. Use IC₅₀ ratios (target vs. off-target) to quantify specificity .

- Molecular docking : Align analogs with X-ray structures of target proteins (e.g., EGFR or PARP) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.